Phenyl (5-amino-1H-1,2,4-triazol-1-yl)phosphonochloridate
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Overview
Description
Phosphonochloridic acid, (5-amino-1H-1,2,4-triazol-1-yl)-, phenyl ester (9CI) is a chemical compound with the molecular formula C8H8ClN4O2P. This compound is characterized by the presence of a phosphonochloridic acid group attached to a phenyl ester and a 5-amino-1H-1,2,4-triazol-1-yl moiety. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of Phosphonochloridic acid, (5-amino-1H-1,2,4-triazol-1-yl)-, phenyl ester involves several steps. One common method includes the reaction of phosphonochloridic acid with 5-amino-1H-1,2,4-triazole in the presence of a suitable solvent and catalyst. The reaction conditions typically involve controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance yield and efficiency .
Chemical Reactions Analysis
Phosphonochloridic acid, (5-amino-1H-1,2,4-triazol-1-yl)-, phenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Phosphonochloridic acid, (5-amino-1H-1,2,4-triazol-1-yl)-, phenyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phosphonochloridic acid, (5-amino-1H-1,2,4-triazol-1-yl)-, phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Phosphonochloridic acid, (5-amino-1H-1,2,4-triazol-1-yl)-, phenyl ester can be compared with similar compounds such as:
- Phosphonic acid, (5-amino-1H-1,2,4-triazol-1-yl)-, 1-methylethyl phenyl ester
- Phosphonic acid, (5-amino-1H-1,2,4-triazol-1-yl)-, dipropyl ester
These compounds share similar structural features but differ in their ester groups, leading to variations in their chemical properties and applications. The uniqueness of Phosphonochloridic acid, (5-amino-1H-1,2,4-triazol-1-yl)-, phenyl ester lies in its specific ester group, which imparts distinct reactivity and functionality.
Properties
CAS No. |
101751-77-3 |
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Molecular Formula |
C8H8ClN4O2P |
Molecular Weight |
258.60 g/mol |
IUPAC Name |
2-[chloro(phenoxy)phosphoryl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H8ClN4O2P/c9-16(14,13-8(10)11-6-12-13)15-7-4-2-1-3-5-7/h1-6H,(H2,10,11,12) |
InChI Key |
APMSBHKOTDDMKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(N2C(=NC=N2)N)Cl |
Origin of Product |
United States |
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